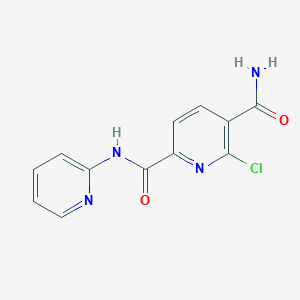

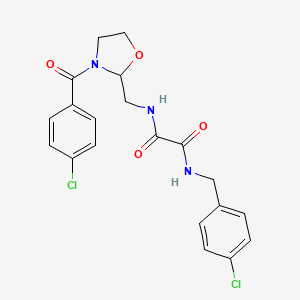

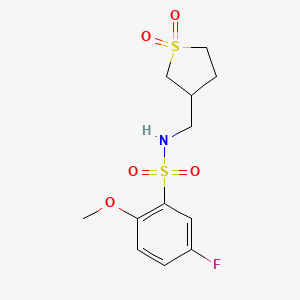

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(4-chlorobenzyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(4-chlorobenzyl)oxalamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of kinase inhibitors and has shown promising results in preclinical studies for the treatment of various types of cancers and autoimmune diseases.

Aplicaciones Científicas De Investigación

Oxazolidinone Derivatives and Chemical Interactions

Oxazolidin-2-ones are recognized for their utility as protective groups for 1,2-amino alcohols and as chiral auxiliaries. Their crystal structures demonstrate a variety of weak interactions including C-H···O, C-H···π, and π-π stacking interactions, which contribute to their chemical stability and reactivity. The unexpected racemization observed in some derivatives highlights the delicate balance of stereogenic centers in these compounds, making them a subject of interest in stereoselective synthesis studies (Nogueira et al., 2015).

Antibacterial Applications

Oxazolidinones form a relatively new class of antimicrobial agents characterized by a unique mechanism of bacterial protein synthesis inhibition. The exploration of novel oxazolidinone analogs, such as those related to N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(4-chlorobenzyl)oxalamide, has shown promising in vitro antibacterial activities against a variety of clinically significant pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus faecium, without cross-resistance to vancomycin-resistant enterococci or penicillin-resistant pneumococci (Zurenko et al., 1996).

Stereoselective Synthesis

The compound's structural analogs have been utilized in the stereoselective synthesis of various functionalized oxazolidinones from chiral aziridines, demonstrating the compound's relevance in the synthesis of enantiomerically pure derivatives. This application is critical for the development of chiral pharmaceuticals and intermediates, where the stereochemistry can significantly influence the biological activity and pharmacokinetics of the resulting compounds (Park et al., 2003).

Molecular Modifications for Enhanced Safety

Research has also focused on modifying the oxazolidinone scaffold to reduce undesired side effects, such as monoamine oxidase A (MAO-A) inhibition, which is a common issue with many oxazolidinones. The identification of novel derivatives that exhibit potent antibacterial activity with minimized or no activity against MAO-A suggests the potential for developing safer therapeutic agents (Reck et al., 2005).

Propiedades

IUPAC Name |

N-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(4-chlorophenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19Cl2N3O4/c21-15-5-1-13(2-6-15)11-23-18(26)19(27)24-12-17-25(9-10-29-17)20(28)14-3-7-16(22)8-4-14/h1-8,17H,9-12H2,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVCVYFDSXGCJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1C(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19Cl2N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

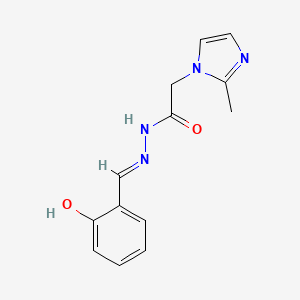

![3-[[1-(9-Methylpurin-6-yl)piperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2891132.png)

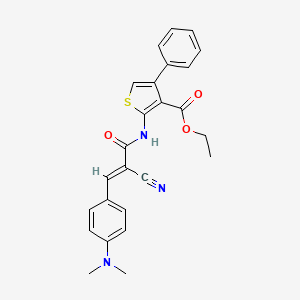

![Ethyl 2-({[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2891136.png)

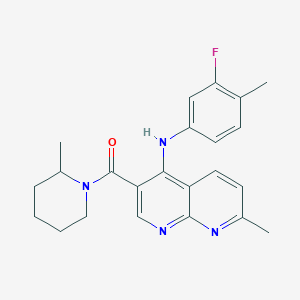

![1,7-dimethyl-9-(2-methylphenyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2891146.png)